molecular formula C4H6N2OS B6145735 (3-methyl-1,2,4-oxadiazol-5-yl)methanethiol CAS No. 53919-72-5

(3-methyl-1,2,4-oxadiazol-5-yl)methanethiol

Cat. No.: B6145735
CAS No.: 53919-72-5
M. Wt: 130.2
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is an organic compound with the molecular formula C₄H₆N₂OS. It is a heterocyclic compound containing an oxadiazole ring, which is a five-membered ring composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a thiol group (-SH) attached to a methylene bridge (-CH₂-), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization to form the oxadiazole ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-methyl-1,2,4-oxadiazol-5-yl)methanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, leading to changes in their function. The oxadiazole ring can also participate in various interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.

    (3-Methyl-1,2,4-oxadiazol-5-yl)methylamine: Contains an amine group (-NH₂) instead of a thiol group.

    (3-Methyl-1,2,4-oxadiazol-5-yl)methyl chloride: Features a chloride group (-Cl) instead of a thiol group.

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxadiazole ring and the thiol group makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

53919-72-5

Molecular Formula

C4H6N2OS

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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